molecular formula C11H13NO4 B12122018 Benzoic acid, 4-[(ethoxycarbonyl)amino]-, methyl ester CAS No. 5255-72-1

Benzoic acid, 4-[(ethoxycarbonyl)amino]-, methyl ester

Cat. No.: B12122018
CAS No.: 5255-72-1
M. Wt: 223.22 g/mol
InChI Key: ATSBYHRDASJHSQ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(ethoxycarbonyl)amino]-, methyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl ester group, and an ethoxycarbonylamino group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(ethoxycarbonyl)amino]-, methyl ester can be achieved through several methods. One common approach involves the esterification of 4-aminobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as crystallization or distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(ethoxycarbonyl)amino]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically employed.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the substituent introduced, such as nitrobenzoic acid or bromobenzoic acid.

Scientific Research Applications

Benzoic acid, 4-[(ethoxycarbonyl)amino]-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(ethoxycarbonyl)amino]-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The ethoxycarbonylamino group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-amino-, methyl ester: This compound has a similar structure but lacks the ethoxycarbonyl group.

    Benzoic acid, 4-methyl-, methyl ester: This compound has a methyl group instead of the ethoxycarbonylamino group.

Uniqueness

Benzoic acid, 4-[(ethoxycarbonyl)amino]-, methyl ester is unique due to the presence of both the ester and ethoxycarbonylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and in biological studies .

Properties

CAS No.

5255-72-1

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

methyl 4-(ethoxycarbonylamino)benzoate

InChI

InChI=1S/C11H13NO4/c1-3-16-11(14)12-9-6-4-8(5-7-9)10(13)15-2/h4-7H,3H2,1-2H3,(H,12,14)

InChI Key

ATSBYHRDASJHSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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